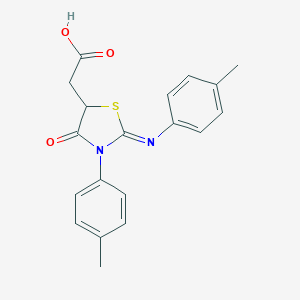
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, also known as TTMA, is a thiazolidine derivative that has gained attention due to its potential applications in various scientific research fields. TTMA has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is not fully understood. However, studies have suggested that (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid may also act by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as MCF-7 breast cancer cells and A549 lung cancer cells. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and antifungal activity against Candida albicans. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been shown to reduce oxidative stress and inflammation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid in lab experiments is its potential as a multifunctional compound. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid exhibits various activities, which makes it suitable for different types of experiments. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid. One direction is to investigate its potential as a metal-based drug. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has shown potential as a ligand in coordination chemistry, and its metal complexes may exhibit enhanced activity and selectivity. Another direction is to study the structure-activity relationship of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid and its derivatives. By modifying the structure of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, it may be possible to enhance its activity and reduce its toxicity. Moreover, the potential of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid as a drug delivery system can also be explored. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be used as a carrier for drugs, which may improve their bioavailability and efficacy.
Métodos De Síntesis
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be synthesized using different methods. One of the methods involves the reaction of P-toluenesulfonamide, P-tolylhydrazine, and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, and antifungal activities. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has also been studied for its potential as an antioxidant and anti-inflammatory agent. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been used as a ligand in coordination chemistry and has shown potential for the development of metal-based drugs.
Propiedades
Nombre del producto |
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid |
|---|---|
Fórmula molecular |
C19H18N2O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-3-7-14(8-4-12)20-19-21(15-9-5-13(2)6-10-15)18(24)16(25-19)11-17(22)23/h3-10,16H,11H2,1-2H3,(H,22,23) |
Clave InChI |
HMTMTHUUFQSRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
